![molecular formula C5H9N3 B13528692 1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
1,2,5-Triazaspiro[2.5]oct-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triazaspiro[25]oct-1-ene is a heterocyclic compound that features a unique spiro structure, where a single nitrogen atom is shared between two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Triazaspiro[2.5]oct-1-ene can be synthesized through a series of organic reactions involving the formation of the spiro structure. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Triazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,2,5-Triazaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1,2,5-Triazaspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
1,2,6-Triazaspiro[2.5]oct-1-ene: This compound has a similar spiro structure but differs in the position of the nitrogen atoms.
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate: Another similar compound with a carboxylate group attached to the spiro structure.
Uniqueness: 1,2,5-Triazaspiro[2.5]oct-1-ene is unique due to its specific arrangement of nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H9N3 |
|---|---|
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
1,2,7-triazaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C5H9N3/c1-2-5(7-8-5)4-6-3-1/h6H,1-4H2 |
Clave InChI |
IOBYHAFGPGBUTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
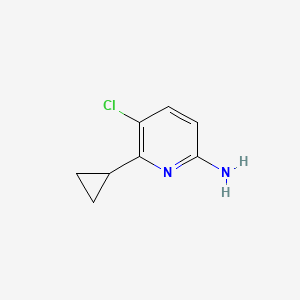
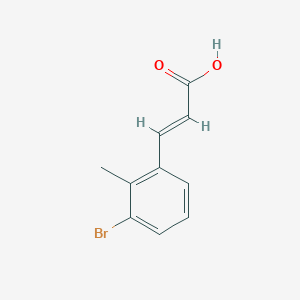
![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
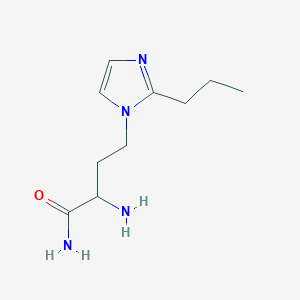
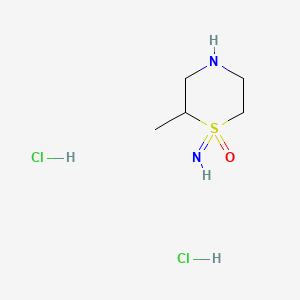
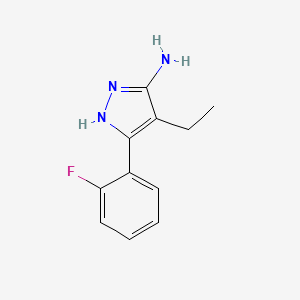
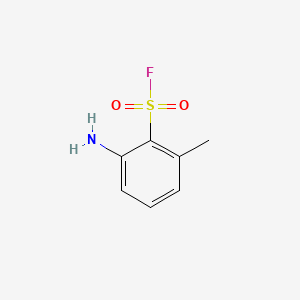
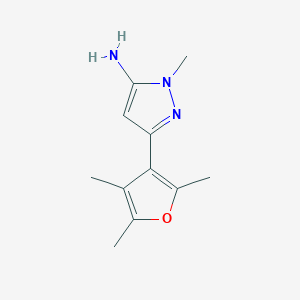
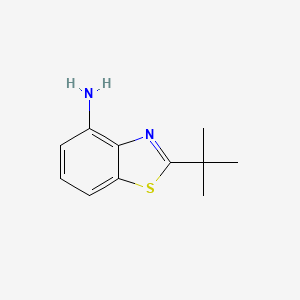
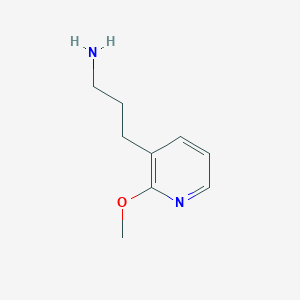
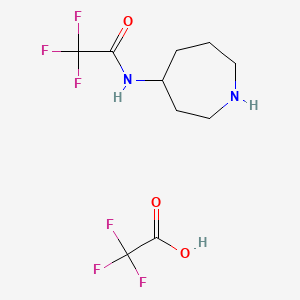
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
